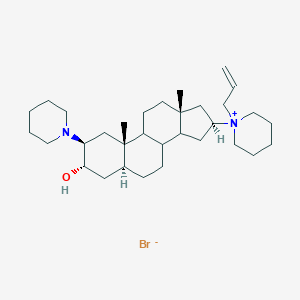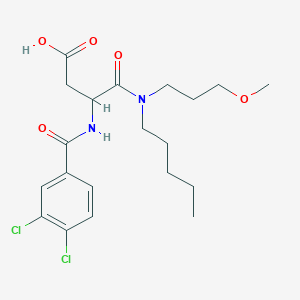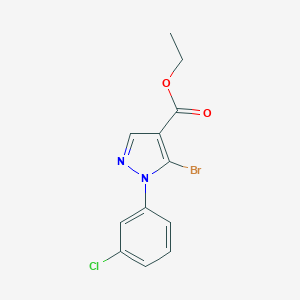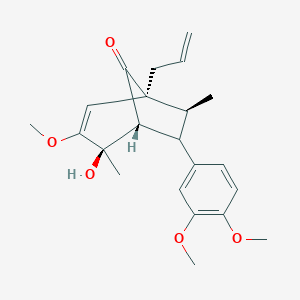
4-Butoxy-4'-hydroxybiphenyl
Overview
Description
“4-Butoxy-4’-hydroxybiphenyl” is a chemical compound used for research purposes . It is manufactured and distributed by several companies for experimental use .
Synthesis Analysis
The synthesis of compounds similar to “4-Butoxy-4’-hydroxybiphenyl” has been reported in the literature. For instance, a series of new copolyesters of poly (ethylene terephthalate) and 4’-hydroxybiphenyl-4-carboxylic acid copolyesters were synthesized by transesterification in the melt of polyethylene terephthalate with 4’‑acetoxybiphenyl-4-carboxylic acid . Another study reported the synthesis of a novel polyphenolic backbone, hexakis {4- [ (4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, using a common synthetic protocol used for the synthesis of similar polyphenolic compounds .
Molecular Structure Analysis
The molecular formula of “4-Butoxy-4’-hydroxybiphenyl” is C16H18O2 . The molecular weight of the compound is 242.31 .
Scientific Research Applications
Environmental Applications : Hydroxybiphenyls, including 4-Butoxy-4'-hydroxybiphenyl, are used as fruit pesticides and can undergo natural degradation in environmental settings. They have potential for self-sensitization at specific wavelengths, which could be relevant in natural degradation processes (Mártire et al., 1993).
Materials Science : These compounds are integral in creating polymers like polysiloxanes and polymethacrylates, which exhibit chiral smectic mesomorphism—a characteristic important in liquid crystal displays and other technologies (Hsu et al., 1992).
Biochemical Pathways : In the biochemical context, different cytochrome P-450 haemoproteins mediate the hydroxylation of biphenyl, suggesting varied metabolic pathways for these compounds in biological systems (Fry, 1981).
Chemical Synthesis : Research indicates the most efficient synthesis methods for compounds like 4-bromo-4'-hydroxybiphenyl, a related compound, highlighting the ongoing development in synthetic methods for hydroxybiphenyl derivatives (Ren Guo-du, 2001).
Metabolomics : Studies in metabolomics reveal new pathways for metabolizing 4-hydroxyacids and 4-hydroxynonenal, which may have implications for understanding cerebral dysfunction and mental retardation (Zhang et al., 2009).
Catalysis : There's research on ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis in the preparation of related nitro aromatic ethers, which can be extended to the synthesis of hydroxybiphenyls (Harikumar & Rajendran, 2014).
Biodegradation : Certain microorganisms, like Oscillatoria sp., can oxidize biphenyl to 4-hydroxybiphenyl, demonstrating biological pathways for degrading these compounds (Cerniglia et al., 1980).
Mechanism of Action
properties
IUPAC Name |
4-(4-butoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWKMFTXNBHVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570734 | |
| Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-4'-hydroxybiphenyl | |
CAS RN |
108177-64-6 | |
| Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)




![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)





